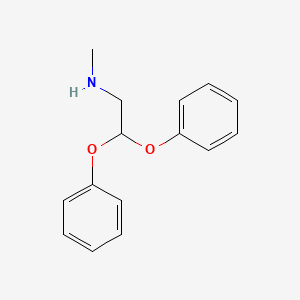

Medifoxamine N-desmethyl

Description

Conceptual Framework of N-Demethylation as a Biotransformation Pathway

N-demethylation is a fundamental chemical process in which a methyl group (CH₃) is removed from a nitrogen-containing compound. wikipedia.org In the realm of pharmaceutical metabolism, this process represents a critical biotransformation pathway, modifying the structure of drugs and other foreign compounds (xenobiotics) within the body. researchgate.net This metabolic alteration is primarily an oxidative reaction catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450). wikipedia.orgacs.org These enzymes are abundant in the liver and are responsible for the metabolism of a vast array of substances. acs.org

The mechanism of N-demethylation by cytochrome P450 enzymes involves the oxidation of the N-methyl group, which weakens the carbon-hydrogen bonds and facilitates the removal of the methyl group, often resulting in the formation of formaldehyde. wikipedia.orgacs.org Several specific CYP450 isoforms have been identified as key players in this process, including CYP3A4, CYP2C19, CYP2D6, and CYP2B6, among others. acs.orgnih.govtandfonline.com For instance, studies on sildenafil (B151) and methadone have demonstrated that CYP3A4 is a major enzyme responsible for their N-demethylation. acs.orgnih.gov This enzymatic conversion transforms a tertiary or secondary amine into a secondary or primary amine, respectively, which can significantly alter the compound's physicochemical properties, such as its solubility and ability to interact with biological targets. oup.commdpi.com

Significance of N-Desmethyl Metabolites in Modulating Pharmacological Activity

Several well-known pharmaceuticals provide clear examples of this principle:

Tricyclic Antidepressants: The antidepressants imipramine (B1671792) and amitriptyline (B1667244) are both metabolized via N-demethylation to form desipramine (B1205290) and nortriptyline, respectively. These N-desmethyl metabolites are not only pharmacologically active but are potent antidepressants in their own right and are marketed as separate drugs. mdpi.com Similarly, desmethylclomipramine (B1197806), the N-desmethyl metabolite of clomipramine, contributes importantly to the therapeutic efficacy of its parent compound. nih.gov

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Fluoxetine is extensively metabolized to its active N-desmethyl metabolite, norfluoxetine. mdpi.com Sertraline (B1200038) is also metabolized to N-desmethylsertraline, which is substantially less potent than sertraline but has a much longer half-life, meaning it persists in the body for an extended period. nih.govdrugbank.com

This phenomenon underscores the importance of characterizing the metabolic pathways of new drugs, as the activity of metabolites can be crucial for understanding the complete pharmacological profile of a medication. nih.govontosight.ai

Overview of Medifoxamine (B1676141) and its Metabolic Landscape

Medifoxamine is an atypical antidepressant that was previously marketed in France and Spain. wikipedia.orghmdb.ca It acts primarily as a dopamine (B1211576) reuptake inhibitor and, to a lesser extent, as a serotonin reuptake inhibitor and an antagonist at 5-HT2A and 5-HT2C receptors. wikipedia.orghmdb.ca

CRE-10086 (Medifoxamine N-desmethyl): Formed by the N-demethylation of one of the two methyl groups on the nitrogen atom of medifoxamine. wikipedia.orghmdb.ca

CRE-10357: An N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine, resulting from hydroxylation. wikipedia.orghmdb.ca

Research findings indicate that these metabolites are not only active but, in some cases, more potent than the parent compound, Medifoxamine. wikipedia.org The N-desmethyl metabolite, in particular, shows increased activity at serotonin receptors. wikipedia.org For example, CRE-10086 (N-desmethyl medifoxamine) has an approximately 3-fold greater affinity for the serotonin transporter than medifoxamine itself. wikipedia.org This enhanced activity of the metabolites suggests they are likely responsible for a substantial portion of the pharmacological action observed after administration of the parent drug. wikipedia.org

The following table details the in-vitro pharmacological activity of Medifoxamine and its primary active metabolites based on their IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological target. A lower IC₅₀ value indicates a higher potency.

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Medifoxamine | Serotonin Transporter (SERT) | 1500 |

| 5-HT₂ₐ Receptor | 950 | |

| 5-HT₂C Receptor | 980 | |

| CRE-10086 (this compound) | Serotonin Transporter (SERT) | 450 |

| 5-HT₂ₐ Receptor | 330 | |

| 5-HT₂C Receptor | 700 | |

| CRE-10357 | Serotonin Transporter (SERT) | 660 |

| 5-HT₂ₐ Receptor | 1600 | |

| 5-HT₂C Receptor | 6300 |

Data sourced from multiple studies. wikipedia.orghmdb.ca

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

N-methyl-2,2-diphenoxyethanamine |

InChI |

InChI=1S/C15H17NO2/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

InChI Key |

ZWIHFGNGXRCIIL-UHFFFAOYSA-N |

SMILES |

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Biochemical Characterization of Medifoxamine N Desmethyl Cre 10086

Formation Pathways of CRE-10086 via N-Demethylation of Medifoxamine (B1676141)

CRE-10086 is formed through the metabolic process of N-demethylation, where one of the two methyl groups on the tertiary amine of medifoxamine is removed. This biotransformation occurs predominantly in the liver.

The conversion of medifoxamine to CRE-10086 is not a spontaneous chemical reaction but is catalyzed by specific enzyme systems within the body. This process is a key part of the first-pass metabolism that occurs in the liver, where drugs absorbed from the gut are processed before entering systemic circulation wikipedia.orghmdb.camental-health-matters.org. The N-dealkylation of amines is a well-established and crucial metabolic pathway for a vast number of pharmaceuticals, facilitated by specialized enzymes mdpi.com. The primary family of enzymes responsible for this type of oxidative dealkylation is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases mdpi.commdpi.commdpi.com. These enzymes are integral to the biotransformation and detoxification of a wide array of xenobiotics, including many drugs mdpi.com.

Hepatic metabolism via cytochrome P450 enzymes is directly responsible for the generation of CRE-10086 from medifoxamine vulcanchem.com. While the specific CYP450 isoforms that preferentially catalyze the N-demethylation of medifoxamine are not definitively identified in the available literature, the metabolism of structurally similar antidepressants provides insight into the likely candidates.

The N-demethylation of numerous amine-containing drugs is frequently catalyzed by several key CYP isoforms, including CYP3A4, CYP2D6, CYP2C19, CYP1A2, and CYP2B6 sdu.edu.cnnih.govnih.gov. For instance:

Sertraline (B1200038) metabolism to N-desmethylsertraline involves at least five isoforms: CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.govdrugbank.com.

Clomipramine is demethylated to desmethylclomipramine (B1197806) by CYP2C19, CYP3A4, and CYP1A2 pharmgkb.org.

Fluoxetine N-demethylation is significantly contributed by CYP2D6, CYP2C9, and CYP3A4 nih.gov.

Given these precedents, it is highly probable that one or more of these same cytochrome P450 isoforms are involved in the metabolic conversion of medifoxamine to CRE-10086.

Comparative Biochemical Profiles of CRE-10086 and Medifoxamine

CRE-10086 is not merely a byproduct of metabolism; it is an active compound that contributes significantly to, and in some aspects surpasses, the pharmacological activity of its parent drug, medifoxamine wikipedia.orgmental-health-matters.org. A comparative analysis of their binding affinities for key neurotransmitter receptors and transporters reveals a more potent profile for the metabolite.

| Compound | Serotonin (B10506) Transporter (SERT) IC50 | 5-HT2A Receptor IC50 | 5-HT2C Receptor IC50 |

|---|---|---|---|

| Medifoxamine | 1,500 nM wikipedia.org | 950 nM wikipedia.org | 980 nM wikipedia.org |

| CRE-10086 (N-desmethyl) | 450 nM wikipedia.orghmdb.ca | 330 nM wikipedia.orghmdb.ca | 700 nM wikipedia.orghmdb.ca |

Other Active Metabolites of Medifoxamine and their Interrelationships with CRE-10086

In addition to CRE-10086, the first-pass metabolism of medifoxamine in the liver produces another active metabolite known as CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) wikipedia.orgmental-health-matters.org. CRE-10086 and CRE-10357 are formed concurrently and together account for a substantial portion (60-70%) of the circulating active compounds following medifoxamine administration vulcanchem.com.

The presence of multiple active metabolites highlights the complex pharmacology of medifoxamine, which effectively functions as a prodrug for CRE-10086 and CRE-10357. The ultimate therapeutic action is a composite of the activities of the parent compound and these two key metabolites.

| Compound | Serotonin Transporter (SERT) IC50 | 5-HT2A Receptor IC50 | 5-HT2C Receptor IC50 |

|---|---|---|---|

| Medifoxamine | 1,500 nM wikipedia.org | 950 nM wikipedia.org | 980 nM wikipedia.org |

| CRE-10086 (N-desmethyl) | 450 nM wikipedia.orghmdb.ca | 330 nM wikipedia.orghmdb.ca | 700 nM wikipedia.orghmdb.ca |

| CRE-10357 (hydroxylated) | 660 nM wikipedia.orghmdb.ca | 1,600 nM wikipedia.orghmdb.ca | 6,300 nM wikipedia.orghmdb.ca |

Iii. Neuropharmacological Mechanisms of Medifoxamine N Desmethyl Cre 10086

Receptor Binding Affinity and Selectivity of CRE-10086

The N-desmethyl metabolite of medifoxamine (B1676141), CRE-10086, demonstrates a specific binding profile at various neuronal receptors, primarily within the serotonergic system.

CRE-10086 exhibits a notable affinity for the serotonin (B10506) transporter (SERT). wikipedia.org Research indicates that CRE-10086 has an IC₅₀ value of 450 nM for the serotonin transporter, signifying its capacity to inhibit serotonin reuptake. wikipedia.orgmental-health-matters.orghmdb.ca

In addition to its effects on SERT, CRE-10086 also interacts with specific serotonin receptor subtypes. It displays antagonist properties at both the 5-HT2A and 5-HT2C receptors. wikipedia.orgmental-health-matters.orghmdb.ca The IC₅₀ values for CRE-10086 binding to these receptors are 330 nM for 5-HT2A and 700 nM for 5-HT2C. wikipedia.orgmental-health-matters.orghmdb.ca

A key characteristic of the pharmacodynamic profile of CRE-10086 is its selectivity. Both medifoxamine and its metabolites, including CRE-10086, show a lack of significant affinity for other serotonin receptors such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3, with IC₅₀ values greater than 10,000 nM. wikipedia.orgmental-health-matters.orghmdb.ca

Comparative Pharmacodynamic Potency: CRE-10086 versus Medifoxamine

When comparing the pharmacodynamic potency, the metabolite CRE-10086 displays a more potent interaction with key serotonergic targets than its parent compound, medifoxamine. Medifoxamine itself is a weaker serotonin reuptake inhibitor with an IC₅₀ of 1,500 nM and also acts as a weak antagonist of the 5-HT2A and 5-HT2C receptors, with IC₅₀ values of 950 nM and 980 nM, respectively. wikipedia.orgmental-health-matters.orghmdb.ca The activity of CRE-10086 is as much as three times greater than that of medifoxamine at these sites. mental-health-matters.org

Interactive Data Table: Receptor Binding Affinities (IC₅₀ nM)

| Compound | Serotonin Transporter (SERT) | 5-HT2A Receptor | 5-HT2C Receptor |

| CRE-10086 | 450 | 330 | 700 |

| Medifoxamine | 1,500 | 950 | 980 |

Influence on Neurotransmitter Systems Beyond Serotonin

The neuropharmacological actions of CRE-10086 are not confined to the serotonergic system.

Noradrenergic System Considerations

The direct interaction of Medifoxamine N-desmethyl (CRE-10086) with components of the noradrenergic system has not been extensively detailed in publicly available research. However, understanding the profile of the parent compound, medifoxamine, provides essential context for considering the potential, though unconfirmed, noradrenergic activity of its metabolite.

Studies of medifoxamine have indicated that it is largely inactive as a norepinephrine (B1679862) reuptake inhibitor wikipedia.org. This suggests that the therapeutic effects of the parent drug are not primarily mediated through the enhancement of noradrenergic neurotransmission via transporter blockade, a common mechanism for many antidepressant medications nih.govwikipedia.orgump.edu.pl.

Furthermore, medifoxamine has been shown to possess very low affinity for α1-adrenergic receptors wikipedia.org. Specifically, its affinity for the α1-adrenergic receptor is reportedly 10-fold lower than its affinity for 5-HT2 binding sites wikipedia.org. This weak interaction implies a minimal direct effect on postsynaptic α1-adrenergic signaling pathways, which are involved in various central nervous system functions nih.govnih.gov. Information regarding the binding affinity of either medifoxamine or CRE-10086 for α2-adrenergic or β-adrenergic receptors is not specified in the available literature nih.govnih.govnih.gov.

Table 1: Adrenergic Profile of the Parent Compound, Medifoxamine

This table summarizes the reported interactions of medifoxamine with the noradrenergic system. Data specific to the N-desmethyl metabolite (CRE-10086) is not currently available.

| Target | Interaction Type | Finding | Citation |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Reportedly inactive | wikipedia.org |

| α1-Adrenergic Receptor | Receptor Binding | Very low affinity | wikipedia.org |

| α2-Adrenergic Receptor | Receptor Binding | Data not available | |

| β-Adrenergic Receptor | Receptor Binding | Data not available |

Iv. Preclinical Methodologies in the Study of N Desmethyl Metabolites

In Vitro Metabolic Stability and Metabolite Profiling Techniques

Understanding how a drug is metabolized is fundamental to predicting its efficacy and pharmacokinetic behavior in vivo. In vitro systems that mimic the metabolic environment of the human liver are standard tools for generating and identifying metabolites like N-desmethyl medifoxamine (B1676141).

Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com They are widely used in preclinical studies to investigate the metabolic fate of new chemical entities. srce.hrnuvisan.com Medifoxamine is known to undergo extensive first-pass metabolism in the liver, leading to the formation of active metabolites, including its N-desmethyl derivative. wikipedia.org

The general procedure for an in vitro metabolic stability assay using HLMs involves several key steps:

Incubation: The parent compound, medifoxamine, is incubated with a suspension of pooled HLMs at a physiological temperature of 37°C. nih.gov

Cofactor Requirement: The incubation mixture is fortified with an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), as CYP-mediated reactions, such as N-demethylation, are dependent on this cofactor. psu.edumdpi.com

Reaction Termination: After a specified incubation period, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol, which precipitates the microsomal proteins. mdpi.com

Sample Analysis: The remaining mixture, containing the parent drug and any newly formed metabolites, is then analyzed to determine the rate of metabolism and identify the metabolic products. srce.hr

These experiments allow researchers to calculate key pharmacokinetic parameters such as the intrinsic clearance (CLint) and in vitro half-life (t1/2), which express the metabolic stability of the compound. srce.hr The N-demethylation of a parent compound to its N-desmethyl metabolite is a common metabolic pathway observed in these assays for many drugs. nih.govnih.govnih.gov

Following incubation with human liver microsomes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone analytical technique for separating, detecting, and identifying the resulting metabolites. srce.hrnuvisan.comadmescope.com This powerful method combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

The process typically involves:

Chromatographic Separation: The supernatant from the HLM incubation is injected into a liquid chromatograph. The various components (parent drug and metabolites) are separated as they pass through a column, based on their physicochemical properties. cuny.edufrontiersin.org

Mass Spectrometric Detection: As the separated components exit the chromatography column, they are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. nih.govnih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the detection of compounds that have been metabolically altered. For instance, an N-demethylation reaction results in a predictable mass shift from the parent compound.

Structural Elucidation: For definitive identification, tandem mass spectrometry (MS/MS) is often employed. In this technique, ions of a specific m/z (like those of a suspected metabolite) are isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the metabolite, such as N-desmethyl medifoxamine. nih.govnih.govfrontiersin.org

Metabolite profiling using LC-MS provides semi-quantitative information about the relative abundance of different metabolites formed during the incubation. admescope.com This is crucial for understanding the primary metabolic pathways and identifying major metabolites that may warrant further pharmacological testing.

Pharmacological Assessment in Preclinical Models

Once a significant metabolite like N-desmethyl medifoxamine is identified, its pharmacological activity must be assessed to determine its potential contribution to the parent drug's therapeutic effects. This is accomplished using a variety of in vitro assays that measure the metabolite's interaction with specific biological targets.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. chelatec.comrevvity.com These assays are fundamental in pharmacology for characterizing the receptor profile of a drug or its metabolites. The principle often involves a competitive binding experiment where the test compound (N-desmethyl medifoxamine) competes with a radiolabeled ligand, known to bind with high affinity to the target receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the affinity of the compound for the receptor can be quantified.

Studies have shown that the N-desmethyl metabolite of medifoxamine (CRE-10086) binds to several serotonin (B10506) receptors. wikipedia.org It demonstrates notable affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org Conversely, the metabolite shows negligible affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3. wikipedia.org

Table 1: Receptor Binding Affinity of N-Desmethyl Medifoxamine (CRE-10086)

| Receptor | Binding Affinity (IC50, nM) |

| 5-HT2A | 330 wikipedia.org |

| 5-HT2C | 700 wikipedia.org |

| 5-HT1A | >10,000 wikipedia.org |

| 5-HT1B | >10,000 wikipedia.org |

| 5-HT1D | >10,000 wikipedia.org |

| 5-HT3 | >10,000 wikipedia.org |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Neurotransmitter uptake inhibition assays are designed to measure a compound's ability to block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. drugbank.com This reuptake process is mediated by specific transporter proteins (e.g., for serotonin, dopamine (B1211576), norepinephrine). nih.govpharmgkb.org Inhibition of these transporters increases the concentration and duration of action of the neurotransmitter in the synapse.

These assays typically use synaptosomes (isolated nerve terminals) or cultured cells that express the specific human transporter protein. The ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter is measured. biorxiv.org The results are expressed as an IC50 value, indicating the concentration of the compound needed to block 50% of the neurotransmitter uptake. biorxiv.org Research has demonstrated that N-desmethyl medifoxamine (CRE-10086) is an inhibitor of the serotonin transporter. wikipedia.org

Table 2: Neurotransmitter Uptake Inhibition by N-Desmethyl Medifoxamine (CRE-10086)

| Transporter | Inhibition (IC50, nM) |

| Serotonin Transporter (SERT) | 450 wikipedia.org |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher inhibitory potency.

V. Theoretical Implications and Future Research Directions

Theoretical Models of N-Desmethyl Metabolite Contribution to Overall Pharmacological Efficacy

Theoretical models to quantify this contribution primarily rely on pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.govnih.gov These models integrate data on the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and the metabolite with their concentration-effect relationships.

Key principles and models include:

Potency and Exposure: The contribution of a metabolite depends on its in vitro potency and its in vivo exposure, typically measured as the area under the plasma concentration-time curve (AUC). nih.gov A common approach involves normalizing the metabolite's AUC by its in vitro potency relative to the parent drug to calculate a "parent drug equivalent" exposure. nih.gov This composite AUC provides a more accurate target for predicting the efficacious dose. nih.gov

Mechanism of Interaction: The nature of the interaction between the parent drug and its metabolite at the pharmacological target is crucial. They can have additive, synergistic, or antagonistic effects. For medifoxamine (B1676141) and CRE-10086, which both act on serotonin (B10506) transporters and receptors, an additive effect is often the initial assumption in modeling.

Pharmacokinetic Modeling: A robust PK model is essential. nih.gov This model must accurately describe the formation of the metabolite from the parent compound and the subsequent elimination of both. nih.gov For medifoxamine, which has a low oral bioavailability of 21%, this indicates significant first-pass metabolism, underscoring the importance of accounting for metabolite formation early in the absorption process. nih.gov

Effect Compartment Models: For drugs acting on the central nervous system, a lag often exists between plasma concentration and the observed effect. Effect compartment models are used to link the pharmacokinetic profile to the pharmacodynamic response, accounting for the time it takes for the drug and its metabolites to cross the blood-brain barrier and exert their effects. nih.gov

The N-desmethyl metabolite of medifoxamine, CRE-10086, demonstrates significantly higher potency at serotonergic targets compared to the parent compound, as detailed in the table below. This enhanced activity strongly supports the theoretical model that it is a major driver of the clinical efficacy observed with medifoxamine administration. wikipedia.org

| Compound | Serotonin Transporter (SERT) IC₅₀ (nM) | 5-HT₂ₐ Receptor IC₅₀ (nM) | 5-HT₂C Receptor IC₅₀ (nM) |

|---|---|---|---|

| Medifoxamine | 1500 | 950 | 980 |

| CRE-10086 (N-desmethyl medifoxamine) | 450 | 330 | 700 |

Unexplored Mechanistic Aspects of CRE-10086 Action

While the primary mechanism of CRE-10086 is understood to be serotonin reuptake inhibition and 5-HT₂ receptor antagonism, several mechanistic aspects remain to be explored. wikipedia.org Delving into these areas could provide a more complete picture of its pharmacological profile and identify novel therapeutic applications.

Downstream Signaling Cascades: The binding of CRE-10086 to 5-HT₂ₐ and 5-HT₂C receptors initiates intracellular signaling cascades. The specific pathways modulated by this metabolite, such as those involving protein kinase C (PKC) or calcium signaling, are not fully characterized. Understanding these downstream effects is critical to comprehending its full cellular impact.

Role of CREB-Mediated Transcription: Many antidepressants exert their long-term effects by modulating gene expression through transcription factors like the cAMP response element-binding protein (CREB). oncotarget.comoup.com Whether CRE-10086 activity leads to the phosphorylation and activation of CREB, thereby influencing neuronal plasticity and survival, is a significant unexplored area. oncotarget.com

Contribution to Dopaminergic Effects: The parent drug, medifoxamine, is described as a preferential, albeit weak, dopamine (B1211576) reuptake inhibitor. wikipedia.org The extent to which CRE-10086 contributes to or modulates this dopaminergic activity is unknown. Its own affinity for the dopamine transporter has not been widely reported, representing a key gap in understanding the compound's complete neurotransmitter profile.

Differential Regional Brain Activity: The functional consequences of CRE-10086's action in different brain regions have not been mapped. It is plausible that its combined action on serotonin and dopamine systems could have distinct effects in areas like the prefrontal cortex, hippocampus, and striatum, which are all implicated in mood regulation.

Advanced Preclinical Modeling Approaches for Metabolite Characterization

The limitations of traditional preclinical models in predicting human drug metabolism have spurred the development of more sophisticated systems. nih.gov Characterizing the formation and activity of metabolites like CRE-10086 requires these advanced approaches to improve the translation of preclinical data to human outcomes. nih.gov

In Vitro Models:

3D Cell Models (Organoids and Spheroids): Moving beyond simple 2D cell cultures, 3D models such as liver spheroids or organoids more accurately replicate the complex cell-cell interactions and metabolic functions of the human liver. researchgate.netmdpi.com These models would be invaluable for studying the rate and pathways of medifoxamine metabolism into CRE-10086.

Organ-on-a-Chip (OOC) Technology: Microfluidic OOC devices, particularly "liver-on-a-chip" and multi-organ "gut-liver-on-a-chip" systems, represent the cutting edge of in vitro modeling. mdpi.com These platforms can simulate the dynamic environment of the human body, allowing for more accurate assessment of ADME properties and the metabolic interplay between different organs. nih.govresearchgate.net They are ideal for evaluating the formation of CRE-10086 and its subsequent effects. mdpi.com

In Vivo Models:

Humanized Animal Models: Chimeric mouse models with "humanized" livers, created by transplanting human hepatocytes, offer a superior in vivo system for studying human-specific drug metabolism. nih.gov Using such a model would provide more predictive data on the plasma concentration ratio of CRE-10086 to medifoxamine that would be expected in humans. nih.gov

In Silico Models:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational frameworks that simulate the ADME processes within the body. By integrating in vitro data (like metabolic rates from liver microsomes) with physiological parameters, these models can predict the pharmacokinetics of a parent drug and its metabolites in virtual populations, including the impact of genetic polymorphisms in metabolic enzymes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the metabolic fate of new chemical entities based on their structure. nih.gov While more often used in the design phase, these tools can also help refine our understanding of how medifoxamine's structure is recognized and processed by metabolic enzymes.

| Model Type | Specific Approach | Application for CRE-10086 Characterization |

|---|---|---|

| In Vitro | 3D Liver Organoids/Spheroids | Quantify rate of formation from medifoxamine; identify metabolic pathways in a human-relevant cellular architecture. researchgate.netmdpi.com |

| Organ-on-a-Chip (OOC) | Model first-pass metabolism in a gut-liver chip to predict oral bioavailability and metabolite exposure. nih.govmdpi.com | |

| In Vivo | Humanized Liver Mouse Models | Obtain more accurate in vivo data on the ratio of CRE-10086 to medifoxamine and its clearance. nih.gov |

| In Silico | PBPK Modeling | Predict human pharmacokinetics of both compounds and simulate variability across different patient populations. |

| IVIVE (In Vitro-In Vivo Extrapolation) | Use in vitro metabolism data to predict in vivo hepatic clearance and drug-drug interaction potential. nih.gov |

Potential for De Novo Design of N-Desmethyl Analogs with Enhanced Therapeutic Profiles

The fact that the N-desmethyl metabolite CRE-10086 is more potent than its parent drug presents a compelling case for using it as a scaffold for de novo drug design. wikipedia.org The goal would be to develop a new chemical entity that retains the beneficial activity of CRE-10086 while optimizing its drug-like properties, potentially leading to a standalone therapeutic with an improved efficacy and safety profile.

The strategy for designing such analogs would involve several key steps:

Pharmacophore Identification: The first step is to define the essential structural features (the pharmacophore) of CRE-10086 responsible for its high-affinity binding to the serotonin transporter and 5-HT₂ receptors. This involves analyzing its three-dimensional structure and key interaction points like hydrogen bond donors/acceptors and hydrophobic regions.

Structure-Activity Relationship (SAR) Studies: Computational and medicinal chemistry approaches would be used to systematically modify the CRE-10086 structure. This could involve altering the phenoxy rings, the ethylamine (B1201723) linker, or the terminal methyl group to probe how these changes affect target affinity and selectivity.

Computational Design and Virtual Screening: Advanced computational tools can accelerate the design process. europa.eu

Molecular Docking: Docking simulations would be used to predict how newly designed analogs bind to homology models or crystal structures of the target proteins.

De Novo Design Algorithms: These algorithms can generate entirely new molecular structures within the constraints of the binding pocket, potentially identifying novel and more effective scaffolds. nih.gov

Optimizing for ADME Properties: A critical aspect of the design process is to optimize for desirable pharmacokinetic properties. Analogs would be designed to have improved oral bioavailability, a more predictable metabolic profile (e.g., avoiding the formation of other active or reactive metabolites), and an optimal half-life for the intended dosing regimen.

Synthesis and Preclinical Testing: The most promising analogs identified through computational screening would be synthesized and then evaluated using the advanced preclinical models described in the previous section to validate their activity and pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.